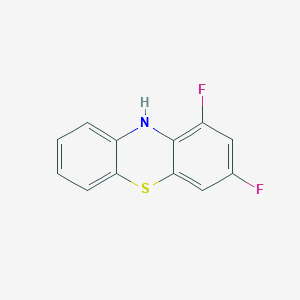
1,3-Difluoro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-10H-phenothiazine: is a fluorinated derivative of phenothiazine, a heterocyclic compound with a wide range of applications in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-10H-phenothiazine can be synthesized through several methods. One common approach involves the Smiles rearrangement of substituted 2-foramido-2’-nitrodiphenylsulfide. This reaction typically involves the following steps:
Formation of substituted 2-foramido-2’-nitrodiphenylsulfide: This intermediate is prepared by reacting 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes, followed by formylation.
Smiles rearrangement: The intermediate undergoes a Smiles rearrangement to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-10H-phenothiazine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms, as well as at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives of this compound.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Scientific Research Applications
1,3-Difluoro-10H-phenothiazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-difluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include oxidative stress response, signal transduction, and neurotransmitter regulation.
Comparison with Similar Compounds
Phenothiazine: The parent compound of 1,3-difluoro-10H-phenothiazine, widely used in medicinal chemistry.
Other Fluorinated Phenothiazines: Compounds such as this compound sulfone and other fluorinated derivatives.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which enhance its chemical stability, lipophilicity, and biological activity compared to non-fluorinated phenothiazines . This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
823802-17-1 |
|---|---|
Molecular Formula |
C12H7F2NS |
Molecular Weight |
235.25 g/mol |
IUPAC Name |
1,3-difluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H7F2NS/c13-7-5-8(14)12-11(6-7)16-10-4-2-1-3-9(10)15-12/h1-6,15H |
InChI Key |
YNMCTIQEKRDRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3S2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















